(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Übersicht

Beschreibung

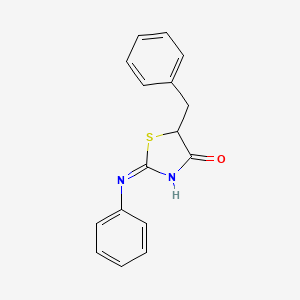

(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s structure features a thiazolidinone ring with a benzyl group and a phenylimino group, which contribute to its unique chemical and biological characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of benzylamine with phenylisothiocyanate, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The benzyl and phenylimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazolidin-4-One Derivatives

The synthesis of (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of 2-chloroacetamido compounds with potassium thiocyanate or similar reagents. This process results in the formation of thiazolidinone rings through heterocyclization reactions. The structural elucidation of these compounds is often confirmed using various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance (NMR) .

Thiazolidin-4-one derivatives exhibit a broad spectrum of biological activities, making them valuable in pharmaceutical research. The following subsections outline their key applications:

Anticancer Activity

Numerous studies highlight the anticancer potential of thiazolidin-4-one derivatives, including this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines, including renal cell adenocarcinoma and colon cancer cells. The mechanisms underlying their anticancer activity often involve:

- Inhibition of Tumor Growth : Thiazolidinones can induce cell cycle arrest and apoptosis in cancer cells by targeting specific enzymes such as protein tyrosine kinases and histone deacetylases .

- Multi-target Mechanisms : Compounds like this compound may interact with multiple cellular targets, enhancing their efficacy against resistant cancer phenotypes .

Antimicrobial Properties

Thiazolidin-4-one derivatives also demonstrate notable antimicrobial activity. They have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Activity : Certain derivatives exhibited potent inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, indicating their potential use in treating bacterial infections .

Antioxidant and Anti-inflammatory Effects

Research has indicated that thiazolidinones possess antioxidant properties that can mitigate oxidative stress in biological systems. This effect is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage . Additionally, some derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of thiazolidinone derivatives is essential for optimizing their pharmacological profiles. Modifications at specific positions on the thiazolidinone scaffold can significantly influence their biological activities:

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Critical for anticancer activity |

| 3-position | Influences antibacterial properties |

| 5-position | Affects overall potency and selectivity |

Research indicates that certain substituents enhance cytotoxicity while others may improve selectivity towards cancer cells over normal cells .

Case Studies

Several case studies highlight the successful application of thiazolidinone derivatives in preclinical and clinical settings:

- Study on Renal Cell Carcinoma : A derivative exhibited IC50 values as low as 2.67 mM against renal cell adenocarcinoma cells, showcasing its potential as a chemotherapeutic agent .

- Antimicrobial Evaluation : A series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds demonstrated significant antibacterial activity with inhibition percentages exceeding 90% against common pathogens .

Wirkmechanismus

The mechanism of action of (2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: Unique due to its specific substitution pattern.

Thiazolidin-4-ones: A broader class with varying substituents, exhibiting diverse biological activities.

Benzylthiazolidinones: Compounds with a benzyl group attached to the thiazolidinone ring, similar in structure but differing in biological activity.

Uniqueness

This compound stands out due to its specific combination of benzyl and phenylimino groups, which confer unique chemical reactivity and biological properties compared to other thiazolidinones.

Biologische Aktivität

(2E)-5-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a thiazolidine ring fused with a phenylimino group, which contributes to its biological properties. Its molecular formula is , and it is characterized by the following structural features:

- Thiazolidine core : A five-membered ring containing sulfur and nitrogen.

- Phenylimino substitution : Enhances the compound's reactivity and potential biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways, as evidenced in studies involving HeLa cells .

- Cell Line Efficacy : It has demonstrated significant activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells, with IC50 values indicating potent antiproliferative effects .

Antimicrobial Activity

The compound also displays antimicrobial properties:

- In vitro Studies : It has been tested against Gram-positive bacteria, showing promising results in inhibiting bacterial growth. The structure-activity relationship (SAR) indicates that modifications to the thiazolidine core can enhance antimicrobial efficacy .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.4 | Apoptosis via extrinsic signaling |

| A549 | 12.3 | Apoptosis via intrinsic signaling |

| MCF-7 | 10.5 | Cell cycle arrest and apoptosis |

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

-

Anticancer Mechanism Exploration :

A study published in Pharmaceutical Biology explored the mechanism of action of thiazolidinone derivatives, including this compound. The researchers found that the compound effectively induced apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins . -

Antimicrobial Efficacy :

Another research effort focused on the antibacterial properties of this compound against resistant strains of bacteria. The findings indicated that it could serve as a lead compound for developing new antibiotics, particularly due to its activity against Staphylococcus aureus .

Eigenschaften

IUPAC Name |

5-benzyl-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDYGCWUBUMCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331974 | |

| Record name | 5-benzyl-2-phenylimino-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132981-93-2 | |

| Record name | 5-benzyl-2-phenylimino-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.